molecular formula C15H23NO3 B8038718 4,6-Ditert-butyl-3-methyl-2-nitrophenol CAS No. 3114-65-6

4,6-Ditert-butyl-3-methyl-2-nitrophenol

Cat. No.: B8038718
CAS No.: 3114-65-6
M. Wt: 265.35 g/mol
InChI Key: DHSKQZOTQWDACW-UHFFFAOYSA-N
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Description

4,6-Ditert-butyl-3-methyl-2-nitrophenol is a chemical compound that has garnered significant attention in various fields of research due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Ditert-butyl-3-methyl-2-nitrophenol typically involves the nitration of 4,6-Ditert-butyl-3-methylphenol. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction conditions, such as temperature and concentration of the acids, are carefully monitored to ensure the selective nitration at the desired position on the phenolic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The industrial methods also incorporate steps for the purification and isolation of the final product to meet the required specifications.

Chemical Reactions Analysis

Types of Reactions

4,6-Ditert-butyl-3-methyl-2-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of 4,6-Ditert-butyl-3-methyl-2-aminophenol.

    Substitution: Formation of various substituted phenols depending on the electrophile used.

Scientific Research Applications

4,6-Ditert-butyl-3-methyl-2-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of antioxidants, stabilizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6-Ditert-butyl-3-methyl-2-nitrophenol involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress levels. The bulky tert-butyl groups can affect the compound’s binding affinity to enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including antioxidant activity and modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Ditert-butylphenol
  • 2,6-Ditert-butyl-4-methylphenol (BHT)
  • 4,6-Ditert-butyl-2-nitrophenol

Uniqueness

4,6-Ditert-butyl-3-methyl-2-nitrophenol is unique due to the specific positioning of its nitro group and the presence of both tert-butyl and methyl groups on the phenolic ring. This unique structure imparts distinct chemical and biological properties, differentiating it from other similar compounds.

Properties

IUPAC Name

4,6-ditert-butyl-3-methyl-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-9-10(14(2,3)4)8-11(15(5,6)7)13(17)12(9)16(18)19/h8,17H,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSKQZOTQWDACW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1C(C)(C)C)C(C)(C)C)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00307506
Record name 4,6-ditert-butyl-3-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3114-65-6
Record name NSC191852
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191852
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6-ditert-butyl-3-methyl-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00307506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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